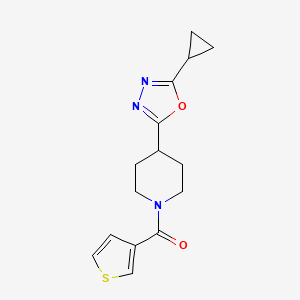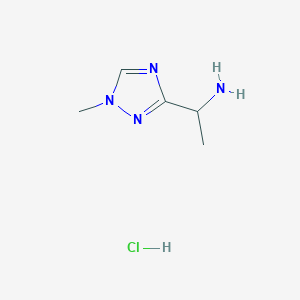![molecular formula C16H9Cl2F3N4OS B2512083 3-{4-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophényl)urée CAS No. 2061726-80-3](/img/structure/B2512083.png)
3-{4-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophényl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C16H9Cl2F3N4OS and its molecular weight is 433.23. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
Ce composé est un motif structurel clé dans les ingrédients agrochimiques actifs . Les dérivés de trifluorométhylpyridine (TFMP), qui incluent ce composé, sont principalement utilisés pour protéger les cultures contre les ravageurs . Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Les dérivés de TFMP sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie TFMP ont été approuvés pour la commercialisation, et de nombreux candidats sont actuellement en essais cliniques .
Applications vétérinaires
Dans l'industrie vétérinaire, deux produits contenant la partie TFMP ont été approuvés pour la commercialisation .
Applications antidépressives
Ce composé se retrouve dans une grande variété de médicaments prometteurs concernant des applications thérapeutiques diversifiées, y compris les antidépresseurs .
Applications antipsychotiques
Il est également utilisé dans les médicaments antipsychotiques .
Applications antibactériennes
Des tests supplémentaires ont révélé une activité antibactérienne contre Staphylococcus aureus résistant à la méthicilline .
Applications antifongiques
Ce composé est utilisé dans les médicaments antifongiques .
Applications anticancéreuses
Il est également utilisé dans les médicaments anticancéreux .
Chacun de ces domaines représente une application unique du composé « 3-{4-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophényl)urée ». Les propriétés physicochimiques uniques du composé, dues à la combinaison de l'atome de fluor et de la partie pyridine, le rendent polyvalent dans une large gamme d'applications .
Mécanisme D'action
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
It’s hypothesized that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Result of Action
Similar compounds have been found to have various biological activities
Analyse Biochimique
Biochemical Properties
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme involved in bacterial growth and metabolism . This inhibition disrupts the enzyme’s function, leading to a decrease in bacterial secondary metabolism and growth.
Cellular Effects
The effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with bacterial phosphopantetheinyl transferase can lead to altered gene expression and metabolic pathways in bacterial cells, ultimately inhibiting their growth and proliferation .
Molecular Mechanism
At the molecular level, 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea exerts its effects through specific binding interactions with biomolecules. It binds to the active site of bacterial phosphopantetheinyl transferase, inhibiting its activity. This inhibition prevents the enzyme from catalyzing essential biochemical reactions, leading to a disruption in bacterial metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and metabolism .
Dosage Effects in Animal Models
The effects of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and potential damage to host tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in bacterial metabolism. By inhibiting bacterial phosphopantetheinyl transferase, it disrupts the normal metabolic flux and alters metabolite levels, leading to a decrease in bacterial growth and proliferation .
Transport and Distribution
Within cells and tissues, 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cells. The compound’s distribution is crucial for its effectiveness, as it needs to reach the target sites where it can exert its inhibitory effects on bacterial enzymes .
Subcellular Localization
The subcellular localization of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea is essential for its activity and function. It is directed to specific compartments or organelles within bacterial cells, where it can interact with its target enzyme, phosphopantetheinyl transferase. Post-translational modifications and targeting signals play a role in directing the compound to these specific locations, ensuring its effective inhibition of bacterial growth .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4OS/c17-9-1-3-10(4-2-9)23-14(26)25-15-24-12(7-27-15)13-11(18)5-8(6-22-13)16(19,20)21/h1-7H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCVQQMZKIGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2512003.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)




![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)
![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)

![5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2512023.png)
